![molecular formula C18H19NO2 B3057651 Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]- CAS No. 833484-92-7](/img/structure/B3057651.png)
Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]-
Overview
Description
“Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]-” is also known as TTNPB . It is a synthetic stilbene analog of retinoic acid and acts as a potent retinoic acid receptor (RAR) agonist . It has an empirical formula of C24H28O2 and a molecular weight of 348.48 .
Molecular Structure Analysis
The molecular structure of TTNPB is represented by the SMILES stringC\C(=C/c1ccc(cc1)C(O)=O)c2ccc3c(c2)C(C)(C)CCC3(C)C
. This indicates that the molecule consists of a benzoic acid moiety attached to a tetrahydro-naphthalenyl group via an amino-methyl bridge. Physical And Chemical Properties Analysis
TTNPB is soluble in ethanol at 10 mM, in DMSO at 25 mM, and in a chloroform/methanol (1/1) mixture at 9.80 - 10.20 mg/mL . It forms a clear, colorless to light yellow solution when dissolved . It should be stored at a temperature of -20°C .Scientific Research Applications
- Applications :
Medicinal Chemistry: RXR Agonists
Analog derivatives of 4-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]benzoic Acid have been explored as potential retinoid-X-receptor (RXR) agonists. RXRs play crucial roles in gene regulation and cellular processes. These analogs were evaluated for selective RXR agonism:
- Novel Analog Evaluation : Researchers synthesized and tested analogs for RXR activation, selectivity, and potential therapeutic use .
Organic Synthesis: Building Blocks
The compound 4-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]benzoic Acid serves as a versatile building block in organic synthesis. Notably:
- Suzuki-Miyaura Coupling : It participates in this powerful carbon-carbon bond-forming reaction. Coupling with organic electrophiles (e.g., aryl and vinyl halides) occurs in the presence of a palladium catalyst.
Antimicrobial and Antifungal Activity
While not exclusive to this compound, its derivatives have been evaluated for antimicrobial and antifungal properties:
Indole Derivatives with Biological Potential
Although not directly related to the compound, indole derivatives have shown interesting activities. For instance:
Mechanism of Action
Target of Action
The primary targets of Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]- are the retinoic acid receptors (RAR) α, β, and γ . These receptors are nuclear transcription factors that play a crucial role in regulating gene expression .
Mode of Action
This compound is a highly potent analog of retinoic acid and acts as an agonist for the retinoic acid receptors . It binds to these receptors with high affinity, leading to the activation of these receptors . This results in the ligand-activated transcription of genes that possess retinoic acid responsive elements .
Biochemical Pathways
The activation of retinoic acid receptors by this compound affects various biochemical pathways. These pathways are primarily involved in the regulation of gene expression. The exact pathways and their downstream effects can vary depending on the specific genes that are being regulated .
Pharmacokinetics
It is soluble in ethanol, dmso, and a mixture of chloroform and methanol , which may influence its bioavailability.
Result of Action
The activation of retinoic acid receptors by this compound leads to changes in gene expression. This can have various molecular and cellular effects, depending on the specific genes that are being regulated .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the solubility of the compound in different solvents can affect its bioavailability and thus its efficacy . .
properties
IUPAC Name |
4-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(21)15-10-8-13(9-11-15)12-19-17-7-3-5-14-4-1-2-6-16(14)17/h3,5,7-11,19H,1-2,4,6,12H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSUESHUYSPBQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NCC3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457032 | |
Record name | Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]- | |
CAS RN |
833484-92-7 | |
Record name | Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.